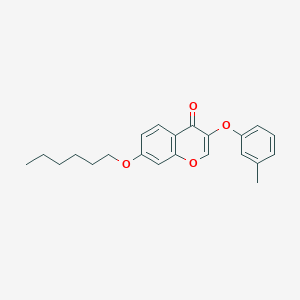
7-(hexyloxy)-3-(3-methylphenoxy)-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(hexyloxy)-3-(3-methylphenoxy)-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(hexyloxy)-3-(3-methylphenoxy)-4H-chromen-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methylphenol and 7-hydroxy-4H-chromen-4-one.
Etherification: The first step involves the etherification of 7-hydroxy-4H-chromen-4-one with hexyl bromide in the presence of a base like potassium carbonate to form 7-(hexyloxy)-4H-chromen-4-one.
Phenylation: The next step is the phenylation of the intermediate compound with 3-methylphenol using a suitable catalyst, such as palladium on carbon, under reflux conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
7-(hexyloxy)-3-(3-methylphenoxy)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hexyloxy or phenoxy groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinones and related oxidized derivatives.
Reduction: Reduced chromen-4-one derivatives.
Substitution: Substituted chromen-4-one derivatives with various functional groups.
Scientific Research Applications
7-(hexyloxy)-3-(3-methylphenoxy)-4H-chromen-4-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Pharmacology: It is investigated for its effects on various biological pathways and its potential as a therapeutic agent.
Materials Science: The compound is explored for its use in the development of organic electronic materials and sensors.
Biology: It is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 7-(hexyloxy)-3-(3-methylphenoxy)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, leading to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
7-(hexyloxy)-4H-chromen-4-one: Lacks the phenoxy group, which may result in different biological activities.
3-(3-methylphenoxy)-4H-chromen-4-one: Lacks the hexyloxy group, which may affect its solubility and interaction with biological targets.
7-(methoxy)-3-(3-methylphenoxy)-4H-chromen-4-one: Contains a methoxy group instead of a hexyloxy group, which may influence its chemical reactivity and biological properties.
Uniqueness
7-(hexyloxy)-3-(3-methylphenoxy)-4H-chromen-4-one is unique due to the presence of both hexyloxy and phenoxy groups, which contribute to its distinct chemical and biological properties. These functional groups enhance its solubility, stability, and interaction with molecular targets, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C22H24O4 |
|---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
7-hexoxy-3-(3-methylphenoxy)chromen-4-one |
InChI |
InChI=1S/C22H24O4/c1-3-4-5-6-12-24-17-10-11-19-20(14-17)25-15-21(22(19)23)26-18-9-7-8-16(2)13-18/h7-11,13-15H,3-6,12H2,1-2H3 |
InChI Key |
AEDODDLJGFSCMN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=CC(=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-3-(2-chloro-6-fluorophenyl)-2-(1-ethyl-1H-benzo[d]imidazol-2-yl)acrylonitrile](/img/structure/B15036192.png)
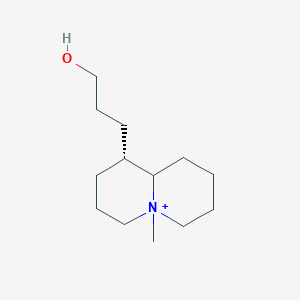
![({[(2Z)-1-(1H-benzotriazol-1-yl)propan-2-ylidene]amino}oxy)(2,6-difluorophenyl)methanone](/img/structure/B15036199.png)
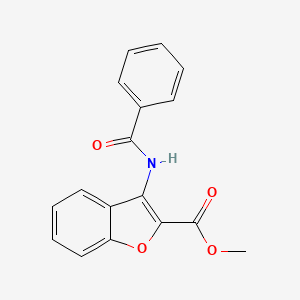
![(4Z)-2-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-{1-[(pyridin-4-ylmethyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B15036214.png)
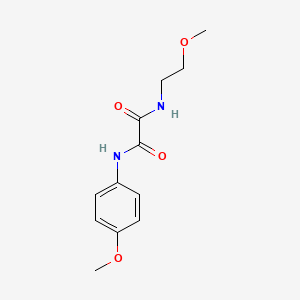
![ethyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B15036227.png)
![2,6-dimethoxy-4-[(Z)-(8-methyl-3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl acetate](/img/structure/B15036234.png)
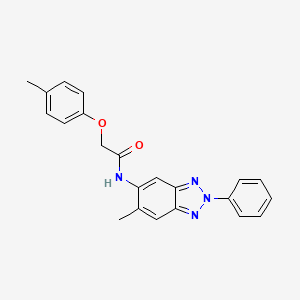
![ethyl (2Z)-5-(3,4-diethoxyphenyl)-2-(4-hydroxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15036258.png)
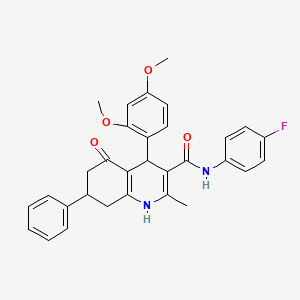
![(5Z)-3-(4-chlorobenzyl)-5-{3-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B15036287.png)
![2-({[5-(dimethylsulfamoyl)furan-2-yl]carbonyl}oxy)-N,N,N-trimethylpropan-1-aminium](/img/structure/B15036298.png)
![N-{(Z)-[(2,4-dimethoxyphenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-10H-phenothiazine-10-carboxamide](/img/structure/B15036300.png)
